molecular formula C22H17N4O2S- B11497956 2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B11497956
M. Wt: 401.5 g/mol
InChI Key: TZWCLNWUOCCOLN-UHFFFAOYSA-M
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3-OXO-5-(2-PHENYLETHYL)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE is a complex organic compound that features a benzothiazole moiety fused with a pyrazolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3-OXO-5-(2-PHENYLETHYL)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The pyrazolopyridine core is then constructed through cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3-OXO-5-(2-PHENYLETHYL)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3-OXO-5-(2-PHENYLETHYL)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3-OXO-5-(2-PHENYLETHYL)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3-OXO-5-(2-PHENYLETHYL)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. Its combination of benzothiazole and pyrazolopyridine moieties makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H17N4O2S-

Molecular Weight

401.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(2-phenylethyl)pyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C22H18N4O2S/c1-14-20-17(13-19(27)25(14)12-11-15-7-3-2-4-8-15)24-26(21(20)28)22-23-16-9-5-6-10-18(16)29-22/h2-10,13,27H,11-12H2,1H3/p-1

InChI Key

TZWCLNWUOCCOLN-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCC5=CC=CC=C5)[O-]

Origin of Product

United States

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